2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde
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Overview
Description
2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-chloro-3-fluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2-(Benzyloxy)-4-chloro-3-fluorobenzoic acid.
Reduction: 2-(Benzyloxy)-4-chloro-3-fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(Benzyloxy)-4-methoxy-3-fluorobenzaldehyde.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-chlorobenzaldehyde
- 2-(Benzyloxy)-3-fluorobenzaldehyde
- 4-Chloro-3-fluorobenzaldehyde
Uniqueness
2-(Benzyloxy)-4-chloro-3-fluorobenzaldehyde is unique due to the combination of the benzyloxy group, chlorine, and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H10ClFO2 |
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Molecular Weight |
264.68 g/mol |
IUPAC Name |
4-chloro-3-fluoro-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10ClFO2/c15-12-7-6-11(8-17)14(13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
JVMVSVZASIVKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)C=O |
Origin of Product |
United States |
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